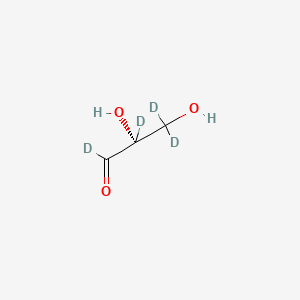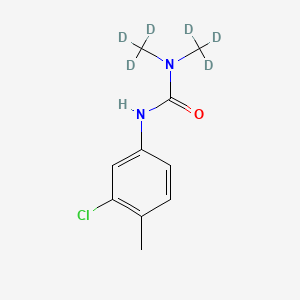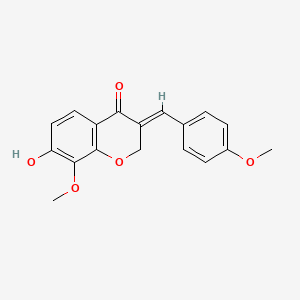
Demethylamino Ranitidine-d6 Acetamide Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethylamino Ranitidine-d6 Acetamide Sodium is an impurity of Ranitidine . It is also a degradation product of Ranitidine hydrochloride . The empirical formula is CH18N34 and it has a molecular weight of 323.34 .
Molecular Structure Analysis
The molecular formula of this compound is C12H12D6N3O4S•Na . The molecular weight is 329.38 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 323.34 . It is recommended to be stored at 4° C .Applications De Recherche Scientifique
Degradation and Mineralization Processes
- Electrochemical Advanced Oxidation : Ranitidine has been recognized as an emerging pollutant in water sources. Studies have shown that electrochemical advanced oxidation processes (EAOPs) like anodic oxidation with electrogenerated H2O2 and electro-Fenton are effective in degrading and mineralizing ranitidine in aqueous media. The study demonstrated the higher oxidation power of the electro-Fenton process using a BDD anode and established a plausible reaction pathway for ranitidine mineralization, highlighting the effectiveness of EAOPs in removing ranitidine and its oxidation by-products from water (Olvera-Vargas et al., 2014).
Transformation and Elimination in Water Treatment
- Transformation during Water Treatment : Ranitidine is known to form N-nitrosodimethylamine (NDMA) upon chloramination, posing a concern for water utilities using chloramine disinfection. Research on the transformation of ranitidine during water chlorination and ozonation assessed the efficiency of these processes in transforming ranitidine and eliminating its NDMA formation potential (NDMA-FP). The study found that chlorine and ozone react rapidly with the different moieties of ranitidine, with ozonation efficiently deactivating ranitidine in water and wastewater treatment, providing insights for managing ranitidine and similar NDMA precursors in water resources (Jeon et al., 2016).
Drug Formulation and Delivery Systems
- Gastro-Retentive Drug Delivery System : Ranitidine HCl, with its specific absorption and bioavailability characteristics, is an ideal candidate for gastro-retentive drug delivery systems (GRDDS). Research focused on developing, formulating, and optimizing floating, bioadhesive, and swellable matrix tablets of ranitidine HCl. Using a combination of polymers and agents, an optimum retentive formulation was achieved, providing a strategy to overcome the limitations associated with conventional ranitidine HCl tablets (Nigusse et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Demethylamino Ranitidine-d6 Acetamide Sodium involves the reaction of Ranitidine-d6 with acetic anhydride to form Demethylamino Ranitidine-d6 Acetate, which is then converted to Demethylamino Ranitidine-d6 Acetamide by reaction with ammonium hydroxide. Finally, the Demethylamino Ranitidine-d6 Acetamide is converted to its sodium salt form by reaction with sodium hydroxide.", "Starting Materials": [ "Ranitidine-d6", "Acetic anhydride", "Ammonium hydroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ranitidine-d6 is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form Demethylamino Ranitidine-d6 Acetate.", "Step 2: The Demethylamino Ranitidine-d6 Acetate is then reacted with ammonium hydroxide to form Demethylamino Ranitidine-d6 Acetamide.", "Step 3: Finally, the Demethylamino Ranitidine-d6 Acetamide is converted to its sodium salt form by reaction with sodium hydroxide." ] } | |
Numéro CAS |
1346606-56-1 |
Formule moléculaire |
C12H18N3NaO4S |
Poids moléculaire |
329.379 |
Nom IUPAC |
sodium;(Z)-1-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;/i1D3,2D3; |
Clé InChI |
YWETXBRGXAEYGG-UCIBPVMSSA-M |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] |
Synonymes |
N-[2-[[[5-[(Dimethylamino-d6)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Ion(1-) Sodium; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










